B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid
Description
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-7-1-10(2-8-13)9-17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHODZRCPFKAHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-N-[(4-Fluorophenyl)methyl]benzamide
Reagents :
-
4-Bromobenzoyl chloride
-
4-Fluorobenzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure :
-
Dissolve 4-fluorobenzylamine (1.0 equiv) in anhydrous DCM under nitrogen.
-
Add TEA (1.2 equiv) dropwise, followed by 4-bromobenzoyl chloride (1.0 equiv) at 0°C.
-
Stir at room temperature for 12 h, wash with 5% HCl, dry over Na₂SO₄, and recrystallize from ethanol.
Analytical Data :
Miyaura Borylation of 4-Bromo-N-[(4-Fluorophenyl)methyl]benzamide
Reagents :
-
Bis(pinacolato)diboron
-
Pd(dppf)Cl₂
-
Potassium acetate (KOAc)
-
1,4-Dioxane
Procedure :
-
Combine 4-bromoamide (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane.
-
Heat at 80°C under nitrogen for 18 h.
-
Filter through Celite, concentrate, and purify by flash chromatography (hexane/EtOAc 3:1).
Analytical Data :
Deprotection of Pinacol Boronate Ester
Reagents :
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
Procedure :
-
Dissolve pinacol boronate ester (1.0 equiv) in THF.
-
Add 6 M HCl (2.0 equiv) and stir at room temperature for 4 h.
-
Neutralize with NaHCO₃, extract with EtOAc, dry, and concentrate.
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.4 Hz, 2H), 7.92 (d, J = 8.4 Hz, 2H), 7.42–7.35 (m, 2H), 7.18–7.11 (m, 2H), 4.62 (d, J = 5.6 Hz, 2H).
Optimization Studies and Comparative Analysis
Table 1. Effect of Catalysts on Miyaura Borylation Yield
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | None | Dioxane | 80 | 82 |
| Pd(OAc)₂ | XPhos | DMF | 100 | 68 |
| PdCl₂(PPh₃)₂ | None | THF | 70 | 74 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
-
Suzuki-Miyaura Coupling: : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+Aryl Halide→Biaryl Compound
-
Oxidation: : The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+H2O2→Phenol
-
Reduction: : The compound can undergo reduction reactions to form the corresponding boronate ester.
B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+Reducing Agent→Boronate Ester
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronate Esters: From reduction reactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Boron-containing compounds have been extensively studied for their potential anticancer properties. B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid has shown promise as a proteasome inhibitor, which is a mechanism that can lead to apoptosis in cancer cells. The incorporation of the fluorophenyl group enhances its biological activity by improving binding affinity to target proteins involved in cancer progression .
1.2 Drug Development
This compound serves as a critical building block in the development of novel pharmaceuticals. Its ability to form stable complexes with biomolecules allows it to be utilized in the design of targeted drug delivery systems. Research indicates that modifications of boronic acids can lead to improved pharmacokinetic properties, making them suitable candidates for drug formulation .
Organic Synthesis
2.1 Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction type allows for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid functionality facilitates the coupling with aryl halides, leading to high yields of desired products .
2.2 Synthesis of Functionalized Materials
The compound can be employed in the synthesis of functionalized polymers and materials. Its reactive boron atom can participate in further chemical modifications, allowing for the creation of materials with tailored properties for specific applications such as sensors and catalysts .
Material Science
3.1 Development of Sensors
Boronic acids have been explored for use in sensor technology due to their ability to form reversible covalent bonds with diols and sugars. This compound can be integrated into sensor designs for detecting glucose levels, showcasing its potential in medical diagnostics .
3.2 Nanomaterials
Research has also indicated the potential for this compound in the development of nanomaterials. Its ability to form stable complexes can be harnessed in creating nanostructures that exhibit unique optical and electronic properties, useful in various applications including photonics and electronics .
Case Studies
Mechanism of Action
The mechanism of action of B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physical and Spectral Properties
- Solubility: The carbamoyl group in the target compound likely improves solubility in polar solvents (e.g., DMSO, ethanol), as seen in structurally related boronic acids ().
- Crystallinity : Hydrogen-bonding networks involving the amide and boronic acid groups (e.g., R22(8) motifs in ) may dictate its solid-state packing, affecting melting points and stability .
Biological Activity
B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid (CAS: 874460-12-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being explored for various therapeutic applications, particularly in cancer treatment and as an inhibitor of certain enzymes.
Chemical Structure and Properties
- IUPAC Name : (4-((4-fluorobenzyl)carbamoyl)phenyl)boronic acid
- Molecular Formula : C14H13BFNO3
- Molecular Weight : 273.07 g/mol
- Purity : 95% .
The chemical structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
Anticancer Properties
Recent studies have indicated that boronic acids, including B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl], exhibit significant anticancer properties. The mechanism involves the inhibition of proteasome activity, which is crucial for the degradation of proteins that regulate cell cycle and apoptosis. For instance, one study demonstrated that boronic acid derivatives can induce apoptosis in cancer cells by disrupting proteasome function, leading to the accumulation of pro-apoptotic factors .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation. In vitro studies revealed that modifications to the benzene ring structure enhance the inhibitory activity against XO, suggesting a structure-activity relationship that could be exploited for drug design .
Study 1: Antitumor Activity
In a study published in Cancer Research, researchers investigated the effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in breast and prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
Study 2: Xanthine Oxidase Inhibition
A separate study focused on the compound's role as an XO inhibitor. Using fluorescence spectroscopy and molecular docking techniques, researchers identified key interactions between this compound and the active site of XO. The introduction of specific functional groups was shown to enhance binding affinity, thus increasing the compound's inhibitory potential .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 874460-12-5 |
| Molecular Weight | 273.07 g/mol |
| Purity | 95% |
| IUPAC Name | (4-((4-fluorobenzyl)carbamoyl)phenyl)boronic acid |
| Anticancer IC50 (Breast Cancer) | Low micromolar range |
| XO Inhibition Activity | Significant |
Q & A
Basic: What synthetic routes are recommended for preparing B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization:
Coupling Reaction : React 4-boronobenzoic acid derivatives with (4-fluorophenyl)methylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dimethylacetamide (DMA) under nitrogen at 55°C for 72 hours .
Boronic Acid Protection : Use triethylamine (Et₃N) to stabilize the boronic acid group during purification .
Optimization Tips :
- Temperature : Maintain 55–60°C to balance reaction rate and byproduct formation.
- Solvent : DMA enhances solubility of intermediates; alternative solvents like THF may reduce side reactions.
- Molar Ratios : A 1:1.2 molar ratio of aryl halide to amine minimizes unreacted starting material .
Basic: Which spectroscopic techniques are most effective for characterizing this boronic acid derivative?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the boronic acid moiety (broad peak ~8–10 ppm for B–OH protons) .
- FT-IR : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and boronic acid (B–O stretch ~1340 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error; observe [M+H]⁺ or [M−OH]⁻ adducts depending on ionization mode .
Basic: How does the boronic acid group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
The boronic acid group enables C–C bond formation via transmetalation with palladium catalysts. Key considerations:
- Base Selection : Use K₂CO₃ or CsF to deprotonate the boronic acid and facilitate Pd–B intermediate formation .
- Steric Effects : The 4-fluorophenylcarbamoyl substituent may slow transmetalation due to steric hindrance; optimize ligand choice (e.g., SPhos) to enhance catalytic efficiency .
Advanced: How can DFT calculations predict structural and electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level is recommended:
- Geometry Optimization : Predict bond lengths (e.g., B–C ~1.57 Å) and dihedral angles to assess planarity .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.5–5.0 eV) to correlate with reactivity in cross-coupling .
- Spectral Simulation : Compare computed IR/NMR spectra with experimental data to validate assignments .
Software: Spartan’14 or Gaussian 16 with solvent corrections (e.g., PCM model for DMA) .
Advanced: What strategies mitigate stability issues during storage and handling?
Methodological Answer:
- Storage : Store under inert atmosphere (Ar/N₂) at −20°C to prevent hydrolysis of the boronic acid group .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life .
- Handling : Use gloveboxes for air-sensitive steps; avoid protic solvents (e.g., H₂O) during synthesis .
Advanced: How can discrepancies between experimental and computational spectral data be resolved?
Methodological Answer:
- Solvent Effects : Re-run DFT calculations with explicit solvent molecules (e.g., DMA) to improve NMR chemical shift accuracy .
- Conformational Sampling : Use molecular dynamics (MD) simulations to account for rotameric states affecting IR peak positions .
- Validation : Cross-check with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in bond lengths/angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
